![molecular formula C9H9NS B147675 2,4-二甲基苯并[d]噻唑 CAS No. 5262-63-5](/img/structure/B147675.png)

2,4-二甲基苯并[d]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

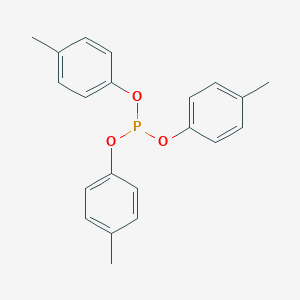

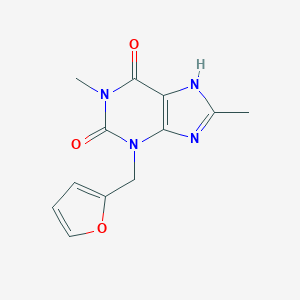

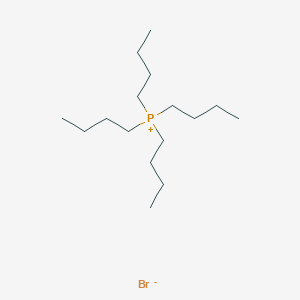

2,4-Dimethylbenzo[d]thiazole is a chemical compound with the molecular formula C9H9NS . It has a molecular weight of 163.24 .

Synthesis Analysis

Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The molecular structure of 2,4-Dimethylbenzo[d]thiazole consists of a benzene ring fused with a thiazole ring. The thiazole ring contains sulfur and nitrogen atoms . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 259.4±9.0 °C at 760 mmHg, and a flash point of 112.7±7.6 °C .

Physical And Chemical Properties Analysis

2,4-Dimethylbenzo[d]thiazole is a solid or liquid at normal temperatures . It has a molecular weight of 163.24 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 259.4±9.0 °C at 760 mmHg, and a flash point of 112.7±7.6 °C .

科学研究应用

Antibacterial Activity

2,4-Dimethylbenzo[d]thiazole derivatives have been studied for their potential as antibacterial agents. The structural presence of the thiazole ring is known to contribute significantly to the antibacterial properties. Researchers have synthesized various compounds with the thiazole ring and evaluated their effectiveness against different bacterial strains. The substituents on the thiazole ring, particularly at the 2,4- positions, can greatly influence the antibacterial outcomes .

Antifungal Applications

Similar to their antibacterial properties, thiazole derivatives also exhibit antifungal activities. These compounds can be designed to target specific fungal organisms, providing a pathway for the development of new antifungal drugs. The versatility in chemical modifications at the 2,4- positions allows for the optimization of antifungal efficacy .

Anti-Inflammatory Properties

The anti-inflammatory properties of 2,4-Dimethylbenzo[d]thiazole make it a candidate for the development of new anti-inflammatory medications. The compound’s ability to modulate biological pathways that lead to inflammation has been a subject of interest in pharmacological research, aiming to treat conditions like arthritis and other inflammatory disorders .

Antitumor and Anticancer Potential

Thiazole derivatives, including 2,4-Dimethylbenzo[d]thiazole, have shown promise in antitumor and anticancer research. Their ability to interfere with the proliferation of cancer cells and induce apoptosis makes them valuable in the search for novel cancer therapies. The thiazole ring’s interaction with cellular targets is crucial for its antitumor effects .

Antidiabetic Activity

Research has indicated that thiazole compounds may play a role in managing diabetes. The structural features of these molecules, particularly when substituted at the 2,4- positions, can influence their interaction with biological targets involved in glucose metabolism, offering a potential route for antidiabetic drug development .

Antiviral and Antioxidant Effects

2,4-Dimethylbenzo[d]thiazole has been explored for its antiviral and antioxidant properties. The compound’s ability to neutralize free radicals and inhibit viral replication is of significant interest in the treatment of viral infections and in the prevention of oxidative stress-related diseases .

安全和危害

The safety information for 2,4-Dimethylbenzo[d]thiazole indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to keep away from heat/sparks/open flames/hot surfaces .

作用机制

Target of Action

Thiazoles, including 2,4-Dimethylbenzo[d]thiazole, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant Thiazoles are known to interact with various biological targets, influencing their function and leading to the observed biological effects .

Mode of Action

For instance, thiabendazole, a benzimidazole derivative of thiazole, is believed to inhibit the helminth-specific enzyme fumarate reductase . This interaction disrupts the energy metabolism of the parasite, leading to its death .

Biochemical Pathways

Thiazoles are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, some thiazoles have been found to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .

Pharmacokinetics

The physicochemical properties of thiazoles, such as their solubility and stability, can influence their pharmacokinetic properties .

Result of Action

Given the diverse biological activities of thiazoles, it can be inferred that 2,4-dimethylbenzo[d]thiazole may have a wide range of effects at the molecular and cellular level .

Action Environment

The action of 2,4-Dimethylbenzo[d]thiazole can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of the compound . .

属性

IUPAC Name |

2,4-dimethyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUXVIGPUOXPMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476644 |

Source

|

| Record name | 2,4-Dimethylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylbenzo[d]thiazole | |

CAS RN |

5262-63-5 |

Source

|

| Record name | 2,4-Dimethylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。